Benfuresate

Catalog No.
S614194
CAS No.
68505-69-1
M.F
C12H16O4S
M. Wt
256.32 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Benfuresate

CAS Number

68505-69-1

Product Name

Benfuresate

IUPAC Name

(3,3-dimethyl-2H-1-benzofuran-5-yl) ethanesulfonate

Molecular Formula

C12H16O4S

Molecular Weight

256.32 g/mol

InChI

InChI=1S/C12H16O4S/c1-4-17(13,14)16-9-5-6-11-10(7-9)12(2,3)8-15-11/h5-7H,4,8H2,1-3H3

InChI Key

QGQSRQPXXMTJCM-UHFFFAOYSA-N

SMILES

CCS(=O)(=O)OC1=CC2=C(C=C1)OCC2(C)C

Synonyms

benfuresate

Canonical SMILES

CCS(=O)(=O)OC1=CC2=C(C=C1)OCC2(C)C

Mode of Action Studies:

Understanding how herbicides work at the cellular and molecular level is crucial for developing new weed control strategies. Benfuresate has been a valuable tool in such studies due to its well-defined mode of action. Research has shown that benfuresate disrupts plant cell division by inhibiting microtubule assembly Source: PNAS paper "Mode of action of the herbicide benfuresate: Inhibition of microtubule assembly": . This information helps scientists understand how to target specific weed vulnerabilities for more effective control.

Herbicide Resistance Research:

The emergence of herbicide-resistant weeds is a major threat to agricultural productivity. Scientists use benfuresate to study the mechanisms by which weeds develop resistance to this and other herbicides. By exposing weeds to benfuresate under controlled conditions and monitoring their response, researchers can identify genetic mutations or physiological adaptations that confer resistance Source: Weed Science Society of America abstract "Mechanisms of resistance to benfuresate in goosegrass (Eleusine indica)": . This knowledge helps develop strategies to manage resistance and maintain the effectiveness of herbicides.

Environmental Fate Studies:

The environmental impact of herbicides is a major concern. Benfuresate serves as a model compound in studies investigating herbicide persistence, degradation pathways, and potential for leaching into groundwater Source: Journal of Agricultural and Food Chemistry paper "Persistence and Degradation of Benfuresate and Its Metabolites in a California Rice Field": . This information is crucial for assessing the environmental safety of benfuresate and developing best practices for its use.

Benfuresate is a chemical compound primarily used as an herbicide, particularly effective in controlling weeds in paddy rice fields. Its chemical structure is defined as 2,3-dihydro-3,3-dimethyl-2-benzofuran-1(3H)-one, which contributes to its herbicidal properties. The compound acts by inhibiting specific biological pathways in plants, leading to their growth suppression and eventual death. Benfuresate is characterized by its relatively low toxicity to mammals and its specific action against certain weed species, making it a valuable tool in agricultural practices aimed at enhancing crop yields while minimizing damage to desirable plants .

Benfuresate acts as a pre-emergent herbicide, meaning it disrupts weed growth before they emerge from the soil []. The exact mechanism is still under investigation, but it's believed to interfere with cell division and microtubule assembly in germinating weeds.

That are pivotal to its function as an herbicide. Primarily, it interacts with plant metabolic pathways, particularly those involved in cell division and growth regulation. The compound has been shown to induce apoptosis in plant cells, leading to developmental toxicity. In laboratory studies, exposure to Benfuresate resulted in altered expression of cell cycle regulators in zebrafish larvae, highlighting its potential impact on cellular processes across different biological systems .

The biological activity of Benfuresate is significant for its application in agriculture. It primarily functions by disrupting normal growth processes in target weed species. Studies indicate that Benfuresate not only retards growth but also induces internal changes at the cellular level, such as apoptosis and alterations in gene expression related to cell cycle regulation . This mechanism of action makes it effective against a range of weeds while posing minimal risk to non-target organisms.

Benfuresate can be synthesized through various organic chemistry techniques. The synthesis typically involves the following steps:

  • Formation of the Benzofuran Ring: This is achieved through cyclization reactions involving appropriate precursors.
  • Alkylation: The introduction of methyl groups occurs via alkylation reactions using methylating agents.
  • Purification: The final product is purified using methods such as recrystallization or chromatography to ensure high purity suitable for agricultural applications.

These methods allow for the efficient production of Benfuresate while maintaining its chemical integrity and effectiveness as an herbicide .

Benfuresate's primary application is as an herbicide in rice cultivation. It is most effective when applied pre-planting and incorporated into moist soil, although it can also be utilized post-emergence on paddy rice. Its selective action against specific weed species helps improve crop yields by reducing competition for resources . Additionally, ongoing research explores its potential uses in other agricultural settings and possibly in non-agricultural applications due to its unique biological activity.

Research on the interactions of Benfuresate with other chemicals and biological systems has revealed important insights into its safety and efficacy. Studies have indicated that Benfuresate does not engage in dangerous reactions under typical storage and handling conditions . Furthermore, investigations into its effects on non-target organisms have shown that while it is toxic to certain aquatic species at high concentrations, it poses a lower risk to mammals when used according to recommended guidelines .

Compound NameChemical StructureMechanism of ActionUnique Features
FlufenacetN-(2-fluorophenyl)-N'-(1-methylethyl)ureaInhibits acetolactate synthaseBroad-spectrum activity
Pretilachlor2-(2-ethylhexyl)-4-(trifluoromethyl)phenyl etherInhibits very long-chain fatty acid synthesisEffective against a wide range of weeds
Butachlor2-chloro-N-(butoxymethyl)acetanilideInhibits lipid synthesisLong residual activity

Benfuresate's specificity towards certain weed species and its relatively lower toxicity to non-target organisms highlight its unique position among herbicides. Its targeted action allows for effective weed management while minimizing environmental impact compared to broader-spectrum herbicides like Flufenacet and Butachlor .

Molecular Structure and Formula

Benfuresate is a benzofuranyl alkylsulfonate compound with the molecular formula C₁₂H₁₆O₄S [2] [3] [8]. The compound exhibits a complex heterocyclic structure characterized by a benzofuran ring system substituted with an ethanesulfonate moiety [4] [7]. The International Union of Pure and Applied Chemistry name for benfuresate is 2,3-dihydro-3,3-dimethylbenzofuran-5-yl ethanesulfonate [4] [7] [10]. Alternative nomenclature includes 3,3-dimethyl-2,3-dihydro-1-benzofuran-5-yl ethanesulfonate [8] [10] [11].

The structural framework consists of a dihydrobenzofuran core with two methyl substituents at the 3-position, creating a quaternary carbon center [4] [7]. The ethanesulfonate group is attached to the 5-position of the benzofuran ring through an oxygen linkage [4] [7]. The molecular weight of benfuresate is 256.32 grams per mole [2] [3] [8].

PropertyValueReference
Molecular FormulaC₁₂H₁₆O₄S [2] [3] [8]
Molecular Weight256.32 g/mol [2] [3] [8]
International Union of Pure and Applied Chemistry Name2,3-dihydro-3,3-dimethylbenzofuran-5-yl ethanesulfonate [4] [7] [10]
Chemical Abstracts Service Registry Number68505-69-1 [2] [3] [8]
InChI KeyQGQSRQPXXMTJCM-UHFFFAOYSA-N [8] [9] [10]

Physicochemical Properties

Melting and Boiling Points

Benfuresate exhibits distinctive thermal properties that reflect its molecular structure and intermolecular interactions [3] [4] [7]. The compound has a melting point of 30.1 degrees Celsius, indicating a relatively low crystalline transition temperature [3] [8]. This relatively low melting point is consistent with the presence of the flexible ethanesulfonate side chain and the partially saturated benzofuran ring system [3] [8].

The boiling point of benfuresate ranges from 239 to 242 degrees Celsius at atmospheric pressure [4] [7]. This temperature range reflects the compound's moderate molecular weight and the presence of polar functional groups that contribute to intermolecular hydrogen bonding and dipole-dipole interactions [4] [7]. The compound appears as a brown viscous liquid that may solidify at room temperature, consistent with its melting point being close to ambient conditions [4] [7].

Thermal PropertyValueReference
Melting Point30.1°C [3] [8]
Boiling Point239-242°C (atmospheric pressure) [4] [7]
Physical AppearanceBrown viscous liquid which may solidify at room temperature [4] [7]

Solubility Parameters

The solubility characteristics of benfuresate demonstrate its amphiphilic nature, with distinct behavior in polar and nonpolar solvents [4] [7]. In water at 25 degrees Celsius, benfuresate exhibits limited solubility with a measured value of 0.261 grams per liter [4] [7]. This relatively low aqueous solubility is attributed to the hydrophobic benzofuran ring system and the aliphatic ethyl group of the sulfonate moiety [4] [7].

Benfuresate demonstrates enhanced solubility in organic solvents including methanol, acetone, dichloromethane, toluene, and ethyl acetate [4] [7]. This solubility profile indicates favorable interactions between the compound and organic solvents through various mechanisms including hydrogen bonding with protic solvents and van der Waals interactions with aprotic solvents [4] [7].

SolventSolubilityTemperatureReference
Water0.261 g/L25°C [4] [7]
MethanolSoluble25°C [4] [7]
AcetoneSoluble25°C [4] [7]
DichloromethaneSoluble25°C [4] [7]
TolueneSoluble25°C [4] [7]
Ethyl AcetateSoluble25°C [4] [7]

Volatility Characteristics

The volatility profile of benfuresate is characterized by its vapor pressure and related thermodynamic properties [4] [7] [14]. At 20 degrees Celsius, benfuresate exhibits a vapor pressure of 1.4 × 10⁻³ pascals, indicating relatively low volatility under standard conditions [4] [7]. This low vapor pressure is consistent with the compound's molecular weight and the presence of polar functional groups that increase intermolecular attractions [4] [7].

The flash point of benfuresate is 187.6 degrees Celsius, indicating the minimum temperature at which the compound can form an ignitable mixture with air [14]. This relatively high flash point reflects the compound's low volatility and thermal stability under normal handling conditions [14]. The density of benfuresate is 1.223 grams per cubic centimeter, which is greater than water, indicating the compound's tendency to settle in aqueous environments [14].

Volatility ParameterValueTemperatureReference
Vapor Pressure1.4 × 10⁻³ Pa20°C [4] [7]
Flash Point187.6°C- [14]
Density1.223 g/cm³- [14]
Refractive Index1.53- [14]

Octanol-Water Partition Coefficient

The octanol-water partition coefficient of benfuresate provides insight into its lipophilicity and potential for bioaccumulation [4] [7]. The logarithm of the partition coefficient (log P) for benfuresate is 2.41, indicating moderate lipophilicity [4] [7]. This value suggests that benfuresate has a greater affinity for organic phases compared to aqueous phases, with a partition ratio of approximately 257:1 in favor of the octanol phase [4] [7].

The moderate lipophilicity of benfuresate is consistent with its molecular structure, which contains both hydrophobic elements (the benzofuran ring system and ethyl group) and hydrophilic components (the sulfonate group) [4] [7]. This balanced amphiphilic character influences the compound's environmental fate and transport properties [4] [7].

Stereochemistry and Isomerism

Benfuresate exhibits limited stereochemical complexity due to its molecular structure [2] [8]. The compound contains no defined stereocenters, as confirmed by chemical database analysis [2] [8]. The benzofuran ring system is planar, and the 3,3-dimethyl substitution creates a symmetrical quaternary carbon center that eliminates potential stereoisomerism at this position [2] [8].

The ethanesulfonate side chain is achiral, contributing no additional stereochemical elements to the molecule [2] [8]. The overall molecular architecture of benfuresate results in a single constitutional isomer with no optical activity [2] [8]. The compound's structural rigidity is primarily derived from the aromatic benzofuran core, while conformational flexibility is limited to rotation around the sulfonate ester linkage [2] [8].

Spectroscopic Characterization

Mass Spectrometry Profiles

Mass spectrometric analysis of benfuresate reveals characteristic fragmentation patterns consistent with its benzofuranyl alkylsulfonate structure [2] [8]. The molecular ion peak appears at mass-to-charge ratio 256, corresponding to the molecular weight of the intact molecule [2] [8]. The exact mass of benfuresate is 256.0770 atomic mass units, providing high-resolution mass confirmation of the molecular formula [14].

Characteristic fragmentation patterns in electron ionization mass spectrometry include loss of the ethyl group from the sulfonate moiety and subsequent fragmentation of the sulfonate group [16]. The benzofuran ring system typically remains intact during initial fragmentation, serving as a stable core structure [16]. Common fragment ions include those corresponding to the loss of sulfur dioxide and ethylene from the parent molecule [16].

Mass Spectrometry ParameterValueReference
Molecular Ion (m/z)256 [2] [8]
Exact Mass256.0770 u [14]
Polar Surface Area60.98 Ų [14]

Nuclear Magnetic Resonance Spectroscopy

Nuclear magnetic resonance spectroscopy provides detailed structural information about benfuresate through analysis of hydrogen and carbon environments [19]. The benzofuran aromatic protons appear as characteristic multiplets in the aromatic region of the proton nuclear magnetic resonance spectrum [19]. The 3,3-dimethyl groups appear as a singlet due to their equivalent chemical environment [19].

The ethanesulfonate moiety contributes distinct signals including the methylene protons adjacent to the sulfur atom and the terminal methyl group [19]. The methylene protons of the dihydrobenzofuran ring appear as a singlet due to the symmetric substitution pattern [19]. Carbon-13 nuclear magnetic resonance spectroscopy reveals the quaternary carbon of the dimethyl substitution and the carbonyl carbon of the furan ring [19].

Infrared Spectroscopy

Infrared spectroscopy of benfuresate reveals characteristic absorption bands corresponding to its functional groups [20] [21]. The sulfonate group exhibits strong absorption bands around 1200-1300 reciprocal centimeters corresponding to sulfur-oxygen stretching vibrations [20]. The benzofuran ring system shows characteristic aromatic carbon-carbon stretching vibrations in the 1500-1600 reciprocal centimeters region [20].

The aliphatic carbon-hydrogen stretching vibrations from the methyl and methylene groups appear in the 2800-3000 reciprocal centimeters region [20]. The ether linkage between the benzofuran ring and the sulfonate group contributes to absorption in the 1000-1200 reciprocal centimeters region [20]. The overall infrared spectrum provides a unique fingerprint for compound identification [20].

Ultra-Violet Visible Spectroscopy

Ultra-violet visible spectroscopy of benfuresate reveals electronic transitions characteristic of the benzofuran chromophore [18] [20]. The compound exhibits absorption in the ultra-violet region due to π-π* transitions within the aromatic benzofuran system [18] [20]. The extended conjugation through the furan oxygen contributes to the electronic absorption profile [18].

The sulfonate substituent influences the electronic properties of the benzofuran ring through inductive and mesomeric effects [18] [20]. The absorption maximum and extinction coefficient provide information about the electronic structure and conjugation extent within the molecule [18] [20]. The compound's stability under photolytic conditions is characterized by a half-life of approximately seven days in aqueous solution [4] [7].

Spectroscopic MethodKey FeaturesReference
Mass SpectrometryMolecular ion at m/z 256, characteristic fragmentation [2] [8] [16]
Nuclear Magnetic ResonanceAromatic and aliphatic proton signals, quaternary carbon [19]
InfraredSulfonate stretching, aromatic vibrations [20]
Ultra-Violet Visibleπ-π* transitions, benzofuran chromophore [18] [20]

XLogP3

2.7

LogP

2.41 (LogP)

UNII

5E3V59Y698

Other CAS

68505-69-1

Wikipedia

Benfuresate

Use Classification

Agrochemicals -> Herbicides

Dates

Modify: 2023-08-15

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